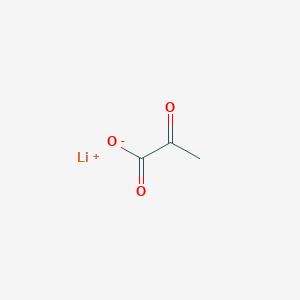
lithium;2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline powder with the molecular formula C₃H₃LiO₃ and a molecular weight of 94.00 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium 2-oxopropanoate can be synthesized through the neutralization of pyruvic acid with lithium hydroxide. The reaction is typically carried out in an aqueous solution, followed by evaporation to obtain the crystalline product .
Industrial Production Methods
Industrial production of lithium 2-oxopropanoate involves the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium acetate and carbon dioxide.
Reduction: It can be reduced to form lithium lactate.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Lithium acetate and carbon dioxide.
Reduction: Lithium lactate.
Substitution: Various substituted lithium 2-oxopropanoate derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium 2-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other lithium compounds.
Biology: It is used in studies related to cellular metabolism and energy production.
Industry: It is used in the production of lithium-ion batteries and other energy storage devices.
Wirkmechanismus
The mechanism of action of lithium 2-oxopropanoate involves its interaction with various molecular targets and pathways:
Inhibition of Enzymes: It inhibits enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in cellular signaling and metabolism.
Modulation of Neurotransmitter Receptors: It modulates neurotransmitter receptors, including glutamate receptors, which play a role in neuronal communication.
Neuroprotective Effects: It exerts neuroprotective effects by enhancing the expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium Carbonate: Used as a mood stabilizer in the treatment of bipolar disorder.
Lithium Citrate: Also used as a mood stabilizer and has similar therapeutic effects as lithium carbonate.
Lithium Orotate: Used as a dietary supplement for its potential neuroprotective effects.
Uniqueness
Lithium 2-oxopropanoate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
lithium;2-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJHGWPRBMPXCX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













